(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one: is a synthetic organic compound characterized by its unique structure, which includes a nitromethylidene group, a trifluoromethoxy-substituted phenyl ring, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone under basic conditions.
Introduction of the Nitromethylidene Group: The nitromethylidene group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone core and nitromethane in the presence of a base such as piperidine.
Substitution with Trifluoromethoxy Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitromethylidene group can undergo oxidation to form nitroalkenes.
Reduction: The nitromethylidene group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroalkenes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound can be explored for its potential as a drug candidate for various diseases.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one
- (2Z)-2-(nitromethylidene)-3-[4-(methoxy)phenyl]-1,3-thiazolidin-4-one
- (2Z)-2-(nitromethylidene)-3-[4-(fluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Uniqueness
- Trifluoromethoxy Group : The presence of the trifluoromethoxy group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity.
- Nitromethylidene Group : This group provides a reactive site for further chemical modifications, making the compound versatile for various applications.
Properties
IUPAC Name |
(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4S/c12-11(13,14)20-8-3-1-7(2-4-8)16-9(17)6-21-10(16)5-15(18)19/h1-5H,6H2/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXFHNFLLQNDF-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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